molecular formula C11H13NO3 B14227365 2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- CAS No. 828246-28-2

2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl-

Katalognummer: B14227365
CAS-Nummer: 828246-28-2
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: YMKMWGTZJAOSCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. The presence of hydroxyl and methyl groups adds to its chemical diversity, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is known for its simplicity and efficiency, providing a straightforward route to the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents, typically under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may yield fully reduced compounds with additional hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit human DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, ultimately resulting in cell death. The compound’s hydroxyl and methyl groups play a crucial role in its binding affinity and specificity for the target enzyme.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Eigenschaften

CAS-Nummer

828246-28-2

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

3-ethyl-5-hydroxy-3-methyl-4H-1,4-benzoxazin-2-one

InChI

InChI=1S/C11H13NO3/c1-3-11(2)10(14)15-8-6-4-5-7(13)9(8)12-11/h4-6,12-13H,3H2,1-2H3

InChI-Schlüssel

YMKMWGTZJAOSCZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C(=O)OC2=CC=CC(=C2N1)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.